molecular formula C21H27N5O3 B2477382 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848918-64-9

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2477382
CAS RN: 848918-64-9
M. Wt: 397.479
InChI Key: VVIYNRWYKJHMHD-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Research on heterocyclic compounds, such as pyrimido[1,2,3-cd]purines and related derivatives, highlights the synthetic strategies and potential pharmacological applications of these molecules. For instance, studies have shown that variations in the substituents on the purine backbone can significantly influence the biological activity and potential therapeutic applications of these compounds (Ondrej Šimon et al., 1995). This area of research is critical for the development of new drugs and therapeutic agents.

Structural Analysis and Material Science

The structural analysis of heterocyclic molecules, through techniques such as X-ray crystallography, provides insights into their potential material science applications. The detailed understanding of molecular geometries, intermolecular interactions, and crystal packing can inform the design of novel materials with specific properties. For example, the study of dimethylformamide solvates of heterocyclic molecules reveals intricate details about hydrogen bonding patterns and molecular conformations (J. N. Low et al., 2004). Such knowledge is invaluable for designing materials with desired mechanical, optical, or electronic properties.

Nonlinear Optical Properties and Photoluminescence

Compounds with pyrimidine and purine cores are being explored for their nonlinear optical (NLO) properties and photoluminescence, indicating potential applications in optical device fabrication and luminescent materials. The synthesis and characterization of pyrimidine-based bis-uracil derivatives have demonstrated significant NLO properties, suggesting these molecules as efficient candidates for NLO device fabrication (B. Mohan et al., 2020).

Molecular Docking and Drug Design

The application of computational methods, including molecular docking studies, to heterocyclic compounds allows for the prediction of their interaction with biological targets. This approach is essential in drug design, where understanding the binding modes and affinities of compounds to specific receptors or enzymes can lead to the development of more effective and selective drugs. For instance, the exploration of pyrimido[2,1-f]purinediones as ligands for serotonin receptors emphasizes the role of molecular docking in identifying promising compounds for further pharmacological evaluation (Sławomir Jurczyk et al., 2004).

properties

IUPAC Name

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)15(3)13-16/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYNRWYKJHMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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